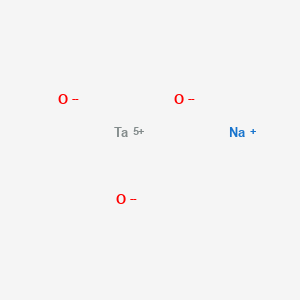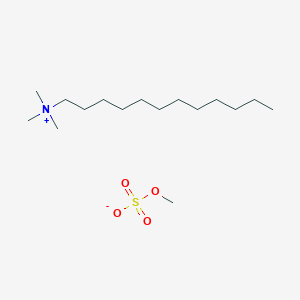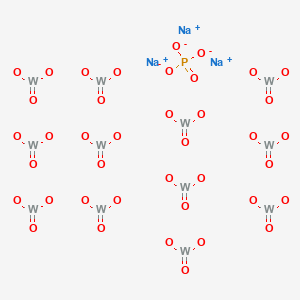
Sodium tantalum trioxide
Overview
Description
Sodium Tantalum Trioxide (NaTaO3) is a chemical compound . It has been synthesized in the form of nanotubes, which have shown enhanced light absorption compared to NaTaO3 nanocubes .
Synthesis Analysis
NaTaO3 nanotubes have been synthesized hydrothermally with the assistance of a surfactant, Sodium Dodecyl Sulphate (SDS) . Another method involves the reaction of a sodium hydroxide solution and ditantalum pentaoxide powder at low temperatures (373-473 K) .
Chemical Reactions Analysis
In the context of photocatalysis, NaTaO3 nanotubes exhibited a 96.2% photodegradation ratio after 80 minutes of ultraviolet light irradiation . The active species in this process were found to be hydroxyl radicals and superoxide radicals .
Scientific Research Applications
Photocatalysis
Specific Scientific Field
Photocatalysis falls within the domain of materials science, chemistry, and environmental science.
Summary of the Application
NaTaO₃ has demonstrated excellent photocatalytic activity. Researchers have synthesized NaTaO₃ nanotubes using a hydrothermal method assisted by sodium dodecyl sulfate (SDS) surfactant. These nanotubes exhibit enhanced light absorption compared to NaTaO₃ nanocubes prepared without SDS .
Experimental Procedures
Results and Outcomes
Energy Storage
Specific Scientific Field
Energy storage research encompasses materials science, electrochemistry, and engineering.
Summary of the Application
NaTaO₃ can be explored as an electrode material for supercapacitors and lithium-ion batteries.
Experimental Procedures
Results and Outcomes
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Future Directions
Sodium Tantalum Trioxide has potential applications in photocatalysis, microelectronics, and energy harvesting . Its crystallization into several polymorphs, which can influence its electrical and optical properties, is an area of ongoing research . The use of Sodium Tantalum Trioxide as a photocatalyst for overall water splitting is also a promising direction .
properties
IUPAC Name |
sodium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJFAANUSOHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Na+].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaTaO3, NaO3Ta | |
| Record name | sodium metatantalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923335 | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.936 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tantalum trioxide | |
CAS RN |
12034-15-0 | |
| Record name | Sodium tantalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tantalum oxide (NaTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)

